molecular formula C8H9F2NO B1376824 (R)-2-Amino-2-(3,5-difluorophenyl)ethanol CAS No. 957121-38-9

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol

Cat. No.: B1376824
CAS No.: 957121-38-9
M. Wt: 173.16 g/mol
InChI Key: ROJBFFNJZLJBJI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(3,5-difluorophenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a hydroxyl group and an amino group attached to a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions. The presence of these functional groups and the chiral center makes it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,5-difluorophenyl)ethanol can be achieved through several methods. One common approach involves the asymmetric reduction of 3,5-difluoroacetophenone using chiral catalysts or biocatalysts. For instance, the reduction can be catalyzed by whole cells of Trichoderma asperellum using ethanol and glycerol as dual cosubstrates for cofactor recycling .

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(3,5-difluorophenyl)ethanol often involves the use of large-scale biocatalytic processes. These processes are optimized for high yield and enantiomeric purity, making use of robust microbial strains and efficient cofactor recycling systems .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3,5-difluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,5-Difluoroacetophenone

    Reduction: 3,5-Difluoroaniline

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-2-Amino-2-(3,5-difluorophenyl)ethanol has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is used in the production of fine chemicals and agrochemicals

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,5-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. For example, it may inhibit the reuptake of neurotransmitters by blocking transporter proteins, thereby affecting neuronal signaling .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol
  • ®-2-Amino-2-(3,5-dichlorophenyl)ethanol
  • ®-2-Amino-2-(3,5-dimethylphenyl)ethanol

Uniqueness

®-2-Amino-2-(3,5-difluorophenyl)ethanol is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its analogs .

Properties

IUPAC Name

(2R)-2-amino-2-(3,5-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJBFFNJZLJBJI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(3,5-difluorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
(R)-2-Amino-2-(3,5-difluorophenyl)ethanol
Reactant of Route 3
Reactant of Route 3
(R)-2-Amino-2-(3,5-difluorophenyl)ethanol
Reactant of Route 4
Reactant of Route 4
(R)-2-Amino-2-(3,5-difluorophenyl)ethanol
Reactant of Route 5
Reactant of Route 5
(R)-2-Amino-2-(3,5-difluorophenyl)ethanol
Reactant of Route 6
Reactant of Route 6
(R)-2-Amino-2-(3,5-difluorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.